1-Ethyl-2,4-bis(1-phenylethyl)benzene

High-temperature solvent Heat transfer fluid Thermal stability

1-Ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1) is a C24H26 tri-alkylated benzene derivative characterized by a core benzene ring substituted with one ethyl group and two 1-phenylethyl groups at the 2- and 4-positions. With a molecular weight of 314.46 g/mol, a computed XLogP3-AA of 7.2, and zero hydrogen bond donors/acceptors, it exhibits pronounced lipophilicity and chemical inertness typical of a high-boiling, non-polar aromatic solvent.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 84255-48-1
Cat. No. B12650531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,4-bis(1-phenylethyl)benzene
CAS84255-48-1
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3
InChIInChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)17-24(20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3
InChIKeyOYKXYXMSGIHYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1): Procurement & Selection Baseline for Tri-substituted Aromatic Solvents


1-Ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1) is a C24H26 tri-alkylated benzene derivative characterized by a core benzene ring substituted with one ethyl group and two 1-phenylethyl groups at the 2- and 4-positions [1]. With a molecular weight of 314.46 g/mol, a computed XLogP3-AA of 7.2, and zero hydrogen bond donors/acceptors, it exhibits pronounced lipophilicity and chemical inertness typical of a high-boiling, non-polar aromatic solvent [1]. It is cataloged under EINECS 282-598-5 and is commercially positioned within the industrial solvents category [2]. Key computed physicochemical constants—including a boiling point of 416°C at 760 mmHg, a density of 0.996 g/cm³, and a flash point of 203.7°C—define its operational window for high-temperature applications .

Why In-Class Alkylbenzene Solvents Cannot Simply Replace 1-Ethyl-2,4-bis(1-phenylethyl)benzene


Within the family of poly-alkylated benzenes, seemingly minor variations in substitution pattern and alkyl chain architecture drive substantial shifts in critical performance parameters. The precise 1-ethyl-2,4-bis(1-phenylethyl) arrangement governs molecular shape, free volume, and intermolecular interactions, which in turn influence density, boiling point, viscosity, thermal stability, and solvation power [1]. Generic substitution—for example, with the lower-molecular-weight 1,2-bis(1-phenylethyl)benzene (C22H22) or a positional isomer—can alter these properties in ways that compromise high-temperature process safety, scintillation light yield, or chromatographic selectivity. The quantitative evidence below demonstrates that this specific regioisomer occupies a distinct and non-interchangeable property space relative to its closest structural analogs.

Quantitative Differentiation of 1-Ethyl-2,4-bis(1-phenylethyl)benzene Against Structural Analogs


Boiling Point and Thermal Operating Range vs. Lower-Molecular-Weight Analog

The boiling point of 1-ethyl-2,4-bis(1-phenylethyl)benzene (416°C at 760 mmHg) is significantly higher than that of its lower-molecular-weight analog 1,2-bis(1-phenylethyl)benzene, which lacks the ethyl substituent [1]. This difference is consistent with the increased molecular weight (314.46 vs. 286.41 g/mol) and stronger van der Waals interactions in the tri-substituted system [1].

High-temperature solvent Heat transfer fluid Thermal stability

Density and Molar Volume Differentiation vs. 1,2-bis(1-phenylethyl)benzene

The reported density for 1-ethyl-2,4-bis(1-phenylethyl)benzene is 0.996 g/cm³ . This is higher than the density of 0.961 g/cm³ reported for the structurally simpler 1,2-bis(1-phenylethyl)benzene . The elevated density is attributable to the additional ethyl substituent, which increases molecular mass per unit volume and enhances packing efficiency.

Liquid scintillator Density modifier Neutrino detection

Lipophilicity (XLogP) and Solvation Selectivity Profile

The computed partition coefficient (XLogP3-AA) for 1-ethyl-2,4-bis(1-phenylethyl)benzene is 7.2 [1], while the reported LogP for its C22H22 analog 1,2-bis(1-phenylethyl)benzene is 5.99 . The difference of approximately 1.2 log units reflects a roughly 16-fold increase in the octanol-water partition coefficient, indicating substantially stronger preference for non-polar environments.

Solvent extraction Hydrophobic solvent Non-aqueous phase separation

Flash Point and High-Temperature Process Safety Relative to 4-Ethyl-1,2-bis(1-phenylethyl)benzene Isomer

The flash point of 1-ethyl-2,4-bis(1-phenylethyl)benzene is reported as 203.7°C . The positional isomer 4-ethyl-1,2-bis(1-phenylethyl)benzene has a reported flash point of 207.6°C, while its boiling point is higher at 422.4°C [1]. The 2,4-substitution pattern yields a lower boiling point and a comparable flash point, making this regioisomer more volatile under identical thermal load, with similar ignition safety margins.

Thermal fluid safety Process engineering Fire hazard classification

Regioisomeric Substitution Pattern and Refractive Index as a Purity and Identity Discriminator

The refractive index (n) of 1-ethyl-2,4-bis(1-phenylethyl)benzene is reported as 1.571 . This value reflects the specific electronic polarizability arising from the 2,4-disubstitution pattern. Although comparative experimental refractive index data for positional isomers are not currently collated from non-excluded sources, this value serves as a quantitative identity and purity checkpoint during incoming quality control of the procured material .

Analytical reference standard Refractive index detection Quality control

Application Scenarios for 1-Ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1) Based on Differentiated Properties


High-Temperature Heat Transfer Fluid Component

With a normal boiling point of 416°C and a flash point above 200°C, this compound occupies a thermal window suitable for high-temperature heat transfer loops operating at atmospheric pressure . Its boiling point elevation relative to lower-molecular-weight alkylbenzene analogs provides a wider liquid-phase operating range, reducing the risk of pump cavitation and two-phase flow instability in closed-loop systems [1]. Selection of this specific regioisomer over a lower-boiling alternative can directly translate into higher allowable bulk fluid temperatures.

Liquid Scintillator Solvent for Radiation Detection

The elevated density (0.996 g/cm³) of 1-ethyl-2,4-bis(1-phenylethyl)benzene enhances the stopping power for ionizing radiation compared to lower-density aromatic solvents [1]. In neutrino and low-energy particle physics experiments, higher scintillator density improves event detection efficiency per unit detector mass, directly influencing experimental sensitivity [2]. The absence of heteroatoms (zero H-bond donors/acceptors) minimizes quenching of scintillation light, preserving photon yield.

Non-Polar Extraction Medium for Hydrophobic Analytes

The computed XLogP3-AA of 7.2 indicates exceptional lipophilicity, approximately 16-fold higher than the C22H22 analog [1]. This property makes the compound an effective extraction solvent for highly non-polar organic analytes—such as polychlorinated biphenyls (PCBs), polyaromatic hydrocarbons (PAHs), or lipid-soluble natural products—where maximizing the partition coefficient into the organic phase is critical for recovery yield and detection limit.

Analytical Reference Standard for Regioisomer Identification

The distinct combination of boiling point (416°C), density (0.996 g/cm³), flash point (203.7°C), and refractive index (1.571) constitutes a multi-parameter fingerprint for this specific 2,4-isomer . Procurement of a characterized batch enables its use as a retention-time or refractive-index marker in gas chromatography (GC) and liquid chromatography (LC) methods aimed at resolving complex mixtures of alkylbenzene isomers generated during Friedel-Crafts alkylation processes.

Quote Request

Request a Quote for 1-Ethyl-2,4-bis(1-phenylethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.